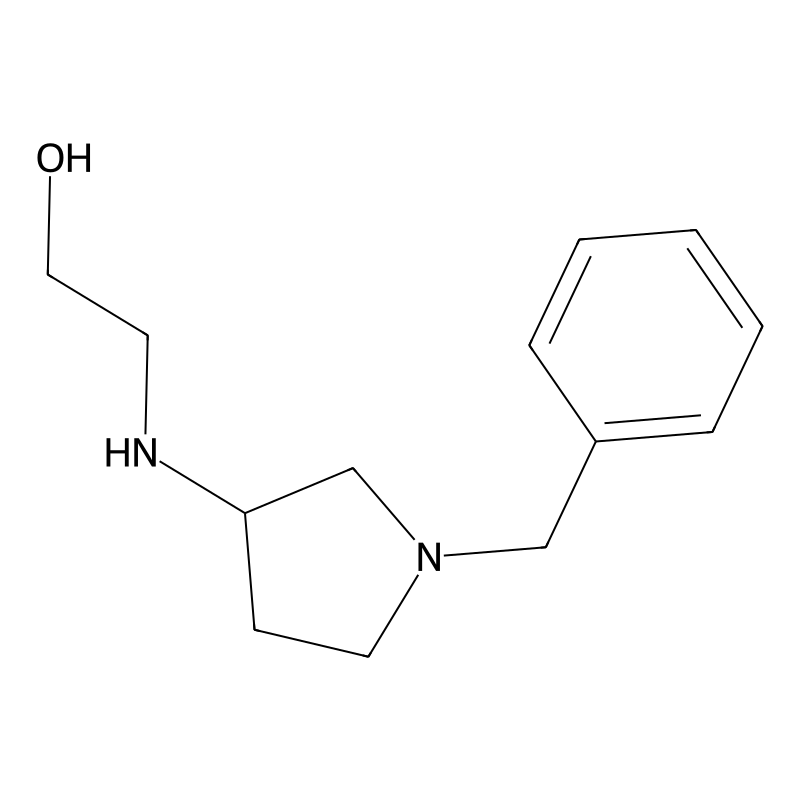

2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol is a chiral compound characterized by a pyrrolidine ring, a benzyl group, and an ethanol moiety. This unique structure enables it to engage in various chemical interactions, making it a valuable molecule in medicinal chemistry and pharmacology. The compound's molecular formula is , and its molecular weight is approximately 221.31 g/mol. Its stereochemistry can influence its biological activity, which is crucial for its applications in drug development and therapeutic research.

- Oxidation: The ethanol moiety can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: The compound can be reduced to form various derivatives, particularly using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: The benzyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups.

Major Products Formed- From Oxidation: Aldehydes and carboxylic acids.

- From Reduction: Amines or alcohols.

- From Substitution: Compounds with various functional groups replacing the benzyl group.

Research indicates that 2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol exhibits significant biological activity, particularly in modulating neurotransmitter systems. It has been studied for its potential effects on serotonin and dopamine receptors, which are essential for mood regulation and cognitive functions. This compound may act as an inhibitor or modulator of certain receptors, suggesting therapeutic potential in treating psychiatric disorders such as anxiety and depression.

The synthesis of 2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol typically involves several key steps:

- Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving suitable precursors such as 1,4-diamines.

- Introduction of the Benzyl Group: A nucleophilic substitution reaction is performed where a benzyl halide reacts with the pyrrolidine ring.

- Addition of the Ethanol Moiety: This step often involves reductive amination, where an aldehyde or ketone precursor reacts with the amine group on the pyrrolidine ring in the presence of a reducing agent.

The compound has diverse applications across several fields:

- Medicinal Chemistry: Used as a chiral building block in synthesizing complex molecules for drug development.

- Biological Research: Investigated for its interactions with proteins and nucleic acids, contributing to understanding biochemical pathways.

- Pharmaceutical Industry: Potential therapeutic agent for neurological disorders due to its ability to modulate neurotransmitter systems.

Interaction studies have focused on 2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol's binding affinity to various receptors. Preliminary findings suggest that it interacts with serotonin and dopamine receptors, which play crucial roles in mood regulation and cognitive functions. These interactions may provide insights into its therapeutic potential for treating psychiatric disorders.

Several compounds share structural similarities with 2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Amino-N-(phenethyl)benzamide | C_{15}H_{17}N_3O | Contains a phenethyl group; different biological activity profile. |

| 2-Amino-N-(2-aminophenyl)thiazole-5-carboxamide | C_{11}H_{10}N_4OS | Features a thiazole ring; differing chemical properties and activities. |

| 2-Amino-N-(aryl)benzimidamides | C_{15}H_{15}N_3O | Contains a benzimidazole ring; offers distinct pharmacological profiles. |

Uniqueness

The uniqueness of 2-(1-Benzyl-pyrrolidin-3-ylamino)-ethanol lies in its specific combination of functional groups, which may confer distinct biological activities compared to its analogs. Its structural complexity allows for diverse interactions within biological systems, making it a valuable candidate for further research in medicinal chemistry.